4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Description
Properties
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQPOSPRKZPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741568 | |
| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223386-36-5 | |
| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 3,5 Dimethoxyphenyl Ethenyl Pyridine and Its Structural Analogues
Targeted Synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
The direct synthesis of the title compound can be efficiently accomplished using classic olefination reactions or modern palladium-catalyzed cross-coupling methods.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for alkene synthesis from carbonyl compounds. wikipedia.orgmnstate.edulibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, these reactions construct the ethenyl bridge by coupling a pyridine-containing phosphorus reagent with 3,5-dimethoxybenzaldehyde.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org In this specific synthesis, 4-methylpyridine (B42270) is first converted to its corresponding triphenylphosphonium salt, typically (pyridin-4-ylmethyl)triphenylphosphonium chloride. Treatment of this salt with a strong base generates the nucleophilic ylide, which then reacts with 3,5-dimethoxybenzaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. mnstate.edumasterorganicchemistry.com While effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging. mnstate.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reagent is generated by deprotonating a phosphonate ester, such as diethyl (pyridin-4-ylmethyl)phosphonate, which can be prepared via the Arbuzov reaction. The resulting carbanion is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene (trans isomer), which is often the desired stereochemistry for stilbenoid compounds. wikipedia.orgorganic-chemistry.orgnrochemistry.com Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org
Table 1: Wittig and HWE Reaction Components for Synthesis
| Reaction | Pyridine (B92270) Component | Benzene (B151609) Component | Key Reagents | Primary Product Stereochemistry |
|---|---|---|---|---|
| Wittig Reaction | (Pyridin-4-ylmethyl)triphenylphosphonium salt | 3,5-Dimethoxybenzaldehyde | Strong base (e.g., n-BuLi, NaH) | Mixture of (E/Z)-alkenes (ylide dependent) organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Diethyl (pyridin-4-ylmethyl)phosphonate | 3,5-Dimethoxybenzaldehyde | Base (e.g., NaH, NaOEt) | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon bonds. wikipedia.orgnih.gov The Heck and Suzuki reactions are particularly well-suited for constructing the styryl-pyridine scaffold of the target molecule.
The Heck reaction (also known as the Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound, two primary Heck coupling strategies are possible:
Reaction of 4-vinylpyridine (B31050) with 1-bromo- or 1-iodo-3,5-dimethoxybenzene.
Reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with 1-ethenyl-3,5-dimethoxybenzene (B1277372) (3,5-dimethoxystyrene).
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl/pyridyl halide, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org The reaction typically favors the formation of the more stable trans (E) isomer. organic-chemistry.org
The Suzuki reaction (or Suzuki-Miyaura coupling) is a cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org For the target molecule, this could involve:
Coupling of (3,5-dimethoxyphenyl)boronic acid with a 4-vinylhalide, such as 4-(2-bromovinyl)pyridine.
Coupling of a 4-halopyridine with (E)-2-(3,5-dimethoxyphenyl)vinylboronic acid.
Coupling of 4-pyridinylboronic acid with a 1-halo-2-(3,5-dimethoxyphenyl)ethene.
The Suzuki reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. libretexts.orgdicp.ac.cn The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org
Table 2: Palladium-Catalyzed Cross-Coupling Strategies
| Reaction | Component A | Component B | Typical Catalyst | Typical Base |
|---|---|---|---|---|
| Heck Reaction | 4-Vinylpyridine | 1-Iodo-3,5-dimethoxybenzene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |
| Suzuki Reaction | 4-Bromopyridine | (E)-2-(3,5-dimethoxyphenyl)vinylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ |
Beyond the Wittig and Heck/Suzuki reactions, other methods can be envisioned for the synthesis of the stilbenoid-pyridine framework. Multicomponent reactions offer a pathway to rapidly assemble polysubstituted pyridines from simpler precursors. nih.gov For instance, a [4+2] cycloaddition approach, where the nitrogen is part of the diene or dienophile, can generate the pyridine ring with pre-installed substituents, which could then be further elaborated. nih.govresearchgate.net Ruthenium-catalyzed cycloisomerization of specifically designed 3-azadienynes also provides a route to substituted pyridines. researchgate.net While less direct for the specific target compound, these methods are powerful for creating a library of structural analogues.
Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound
The synthetic methodologies described above are highly adaptable, allowing for the synthesis of a wide array of structural analogues through the modification of either the pyridine or the dimethoxyphenyl moiety.
Modifications to the pyridine ring can be achieved either by starting with a pre-functionalized pyridine building block or by post-synthesis modification of the pyridine nitrogen.
Pre-functionalized Pyridines: The Suzuki-Miyaura coupling is particularly effective for this strategy. For example, starting with a substituted halopyridine, such as 3,4,5-tribromo-2,6-dimethylpyridine, allows for the regioselective introduction of aryl groups. beilstein-journals.orgnih.gov By analogy, a substituted 4-halopyridine could be coupled with a (3,5-dimethoxyphenyl)vinylboronic acid to generate analogues with various substituents (e.g., alkyl, halogen) on the pyridine ring. Similarly, substituted 4-methylpyridines can serve as precursors for Wittig or HWE reagents.
N-Alkylation/N-Oxidation: The nitrogen atom of the pyridine ring is a key site for functionalization. It can be readily alkylated to form pyridinium (B92312) salts. For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding N-methylpyridinium salt, a modification that introduces a permanent positive charge and alters the electronic properties of the molecule. nih.gov
The substitution pattern on the phenyl ring can be readily varied by choosing appropriately substituted starting materials for the key coupling reactions.
Varying Benzaldehyde Precursors: In Wittig and HWE reactions, a wide range of substituted benzaldehydes can be used in place of 3,5-dimethoxybenzaldehyde. For example, using p-anisaldehyde would lead to a 4-methoxyphenyl (B3050149) analogue, as demonstrated in the synthesis of amphetamine precursors. mdma.ch Analogues with different numbers or positions of methoxy (B1213986) groups, or with other functional groups like ethoxy, hydroxy, or nitro groups, can be synthesized by selecting the corresponding aldehyde. researchgate.netnih.gov
Varying Aryl Halide/Boronic Acid Precursors: In palladium-catalyzed cross-coupling reactions, the choice of the aryl halide or arylboronic acid determines the substitution on the phenyl ring. The Suzuki-Miyaura reaction is highly tolerant of diverse functional groups, making it possible to couple 4-pyridinylboronic acid (or its equivalent) with a wide variety of substituted aryl halides to create a large library of analogues. beilstein-journals.org This allows for the introduction of different electronic and steric features onto the phenyl ring, which is crucial for structure-activity relationship studies.
Modifications of the Ethenyl Bridge and Stereochemical Control
The formation of the ethenyl bridge in this compound and its analogues is a critical step that dictates the geometry of the final molecule. Control over the stereochemistry, yielding either the (E)-(trans) or (Z)-(cis) isomer, is paramount as the different isomers often exhibit distinct physical, chemical, and biological properties. The primary methods for constructing this C=C double bond with stereochemical control are the Wittig reaction and its variants, and palladium-catalyzed cross-coupling reactions like the Heck reaction. organic-chemistry.orgresearchgate.netnih.gov
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com It involves the reaction of an aldehyde (e.g., 3,5-dimethoxybenzaldehyde) with a phosphonium ylide (e.g., the ylide derived from 4-(phosphoniomethyl)pyridine). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) are more reactive and typically lead to the (Z)-alkene through a kinetically controlled pathway. organic-chemistry.org
Stabilized ylides (where the group is an electron-withdrawing group) are less reactive and generally yield the (E)-alkene, which is the thermodynamically more stable product. organic-chemistry.org
For the synthesis of stilbenoid-pyridines, which are analogous to stilbenes, semi-stabilized ylides are often employed. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is particularly effective for producing (E)-alkenes with high selectivity. nih.gov In a study on pyridine-based stilbenes, the HWE reaction was successfully used to prepare a series of 35 analogues, demonstrating its utility in generating these structures. nih.gov
To achieve specific stereoisomers, reaction conditions can be modified. The Schlosser modification of the Wittig reaction, for instance, allows for the synthesis of (E)-alkenes even from intermediates that would typically lead to the (Z)-isomer. This is achieved by deprotonating the intermediate erythro betaine with a strong base like phenyllithium (B1222949) at low temperatures, allowing it to equilibrate to the more stable threo betaine, which then collapses to the (E)-alkene. wikipedia.org
Table 1: Stereochemical Control in Ylide-Based Reactions
| Reaction Type | Ylide/Reagent Type | Typical Product | Key Features |
|---|---|---|---|
| Wittig Reaction | Non-stabilized Ylide | (Z)-alkene | Kinetically controlled, rapid reaction. organic-chemistry.org |
| Wittig Reaction | Stabilized Ylide | (E)-alkene | Thermodynamically controlled, reversible initial steps. organic-chemistry.org |
| HWE Reaction | Phosphonate Carbanion | (E)-alkene | High (E)-selectivity, easy removal of phosphate byproduct. nih.gov |
| Schlosser Mod. | Non-stabilized Ylide | (E)-alkene | Uses excess base at low temperature to isomerize the betaine intermediate. wikipedia.org |
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. researchgate.net For synthesizing stilbenoid-pyridines, this would involve reacting a halopyridine with 3,5-dimethoxystyrene or a vinyl-substituted benzene with a halopyridine. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans (E) product. researchgate.net The mechanism involves a syn-addition of the palladium-aryl complex to the alkene, followed by a syn-elimination of β-hydride, which locks in the (E)-geometry. The use of specific ligands and catalysts can further enhance the efficiency and selectivity of the Heck reaction. rsc.org
Mechanistic Insights into Synthetic Pathways
Understanding the mechanisms of the key synthetic reactions provides insight into reaction outcomes, including stereoselectivity and potential side products. For stilbenoid-pyridines, the Wittig and Heck reactions are foundational.
Mechanism of the Wittig Reaction
The mechanism of the Wittig reaction has been a subject of extensive study. The modern interpretation for lithium-salt-free conditions posits that the reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgrsc.org This forms a four-membered ring intermediate called an oxaphosphetane (OPA) directly, under kinetic control. rsc.org The OPA is the sole intermediate in this pathway. rsc.org
Oxaphosphetane Formation : The phosphonium ylide attacks the carbonyl carbon. Under lithium-free conditions, this is believed to be a concerted process forming the OPA. wikipedia.orgrsc.org The stereochemistry is set at this stage.
Oxaphosphetane Decomposition : The OPA intermediate is unstable and rapidly collapses in a retro-[2+2] cycloreversion. masterorganicchemistry.com This step is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which provides the thermodynamic driving force for the entire reaction. organic-chemistry.org The decomposition yields the desired alkene and the phosphine (B1218219) oxide byproduct.
The older, often-cited mechanism involving a zwitterionic betaine intermediate is now considered less likely for salt-free conditions but may play a role in the presence of lithium salts, which can stabilize the betaine. organic-chemistry.orgrsc.org The stereoselectivity arises from the kinetics of OPA formation and decomposition. For non-stabilized ylides, the reaction is rapid and irreversible, leading to the kinetically favored (Z)-alkene. For stabilized ylides, the initial cycloaddition can be reversible, allowing for equilibration to the thermodynamically favored intermediate that leads to the (E)-alkene. organic-chemistry.org
Mechanism of the Heck Reaction
The Mizoroki-Heck reaction operates via a palladium catalytic cycle. researchgate.net While multiple variations exist, the generally accepted mechanism for the reaction between an aryl halide (Ar-X) and an alkene (like a substituted styrene) involves the following steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (e.g., 4-bromopyridine), inserting into the carbon-halogen bond. This forms a Pd(II) complex (Ar-Pd-X).
Migratory Insertion (Carbopalladation) : The alkene (e.g., 3,5-dimethoxystyrene) coordinates to the Pd(II) complex. The aryl group then migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon σ-bond and a σ-alkylpalladium(II) intermediate.
β-Hydride Elimination : For the new C-C bond to be locked in place as a double bond, a hydrogen atom on the adjacent carbon (the β-carbon) is eliminated with the palladium atom. This is also a syn-process and requires the Pd and H atoms to be in the same plane, which necessitates bond rotation. This step regenerates the C=C double bond and forms a hydridopalladium(II) complex (H-Pd-X).
Reductive Elimination : The active Pd(0) catalyst is regenerated from the H-Pd-X complex by reaction with a base, which neutralizes the generated H-X.
Kinetic studies have shown that in some systems, the rate-determining step is not the oxidative addition but rather the alkene coordination or migratory insertion step. researchgate.net The high (E)-selectivity is a hallmark of the Heck reaction, resulting from the steric preferences during the β-hydride elimination step.
Green Chemistry Principles and Sustainable Synthetic Approaches for Stilbenoid-Pyridine Compounds
Applying green chemistry principles to the synthesis of stilbenoid-pyridines aims to reduce environmental impact, improve safety, and increase efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, alternative energy sources, and catalytic methods. mdpi.com
Solvent Selection and Solvent-Free Conditions
Traditional syntheses often use hazardous solvents like N,N-dimethylformamide (DMF). unibo.it A primary green objective is to replace such solvents with more benign alternatives. Ethyl acetate (B1210297) (EtOAc), for example, is a much greener choice due to its lower toxicity and derivation from renewable resources. unibo.it For certain reactions, water can be an excellent solvent, as demonstrated in some nickel-catalyzed reductive-Heck type reactions. nih.gov
An even more sustainable approach is to eliminate the solvent entirely. mdpi.com Solvent-free or "neat" reactions can be achieved through methods like mechanochemical grinding in a ball mill. rasayanjournal.co.in This technique brings reactants together through physical force, increasing surface area and enabling reactions to proceed efficiently in the solid state, often with minimal waste and simple product workup. rasayanjournal.co.in
Energy Efficiency and Alternative Reaction Conditions
Conventional heating often requires long reaction times and significant energy input. Microwave-assisted synthesis has emerged as a powerful green alternative. nih.gov By directly heating the reactants, microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov The one-pot, four-component synthesis of novel pyridine derivatives in ethanol (B145695) under microwave irradiation, for example, was completed in 2–7 minutes with yields of 82–94%. nih.gov
Ultrasonication is another energy-efficient technique that uses sound waves to induce cavitation, creating localized high-pressure and high-temperature spots that can accelerate reactions. rasayanjournal.co.in
Catalysis and Atom Economy
The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can be recycled, reducing waste. rasayanjournal.co.in Developing highly efficient and recyclable catalysts for reactions like the Heck coupling is an active area of research. researchgate.net Furthermore, designing synthetic routes with high atom economy, such as multicomponent reactions (MCRs), is a key green strategy. MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, thereby minimizing waste. rasayanjournal.co.in The aforementioned microwave-assisted synthesis of pyridines is an example of a one-pot MCR, highlighting the synergy between green chemistry principles. nih.gov
Table 2: Comparison of Conventional and Green Synthetic Approaches
| Principle | Conventional Method | Green/Sustainable Alternative | Advantages of Green Approach |
|---|---|---|---|
| Solvents | DMF, Chlorinated Solvents | EtOAc, Water, Ionic Liquids, or Solvent-Free | Reduced toxicity, waste, and environmental impact. rasayanjournal.co.inmdpi.comunibo.it |
| Energy | Refluxing for several hours | Microwave Irradiation (2-7 mins) | Drastically reduced reaction times, lower energy consumption, often higher yields. nih.gov |
| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, Multicomponent Reaction (MCR) | Improved efficiency, high atom economy, reduced waste and purification steps. rasayanjournal.co.in |
| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or homogenous catalysts | Minimized waste, potential for continuous flow processes, lower cost. rasayanjournal.co.inunibo.it |
Advanced Spectroscopic and Structural Elucidation of 4 2 3,5 Dimethoxyphenyl Ethenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-[2-(3,5-dimethoxyphenyl)ethenyl]pyridine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide the fundamental chemical shift information for all magnetically active nuclei in the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating methoxy (B1213986) groups on the phenyl ring and the electron-withdrawing nature of the pyridine (B92270) ring create a distinct pattern of signals.
Proton (¹H) NMR: The ¹H NMR spectrum is characterized by signals in the aromatic, vinylic, and methoxy regions. The protons on the pyridine ring typically appear at the lowest field due to the deshielding effect of the nitrogen atom. Specifically, the protons ortho to the nitrogen (H-2' and H-6') are expected to be the most downfield. The ethenyl (vinylic) protons exhibit a characteristic coupling constant for the trans configuration (typically >15 Hz). The protons of the 3,5-dimethoxyphenyl ring appear as distinct signals, with the H-2 and H-6 protons being equivalent, and the H-4 proton appearing as a separate signal. The methoxy groups give rise to a sharp singlet.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data, showing signals for all unique carbon atoms. The carbons of the pyridine ring are found at lower fields, with the carbon adjacent to the nitrogen (C-4') being significantly affected. The quaternary carbons, such as those bearing the methoxy groups (C-3 and C-5) and the point of attachment for the ethenyl group (C-1 and C-4'), are also readily identified. The chemical shifts for the methoxy carbons are typically observed around 55-56 ppm.
Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine and various substituted pyridines. mdpi.comrsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 8.50 - 8.70 | Doublet | ~6.0 |
| H-3', H-5' | 7.20 - 7.40 | Doublet | ~6.0 |
| H-α (ethenyl) | 7.00 - 7.30 | Doublet | ~16.0 |
| H-β (ethenyl) | 6.90 - 7.20 | Doublet | ~16.0 |
| H-2, H-6 | 6.60 - 6.80 | Doublet | ~2.0 |
| H-4 | 6.30 - 6.50 | Triplet | ~2.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2', C-6' | 149.0 - 151.0 |
| C-4' | 144.0 - 146.0 |
| C-1 | 138.0 - 140.0 |
| C-α (ethenyl) | 130.0 - 133.0 |
| C-β (ethenyl) | 126.0 - 129.0 |
| C-3', C-5' | 120.0 - 122.0 |
| C-3, C-5 | 160.0 - 162.0 |
| C-2, C-6 | 105.0 - 107.0 |
| C-4 | 102.0 - 104.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the complex spectral data and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6'), and between the vinylic protons (H-α/H-β). It would also confirm the coupling between the meta-protons on the dimethoxyphenyl ring (H-2/H-4 and H-6/H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It allows for the direct assignment of carbon signals based on their attached, and usually pre-assigned, protons. For instance, the signals for the methoxy protons would correlate with the methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²J and ³J), which is vital for connecting different fragments of the molecule. Key expected correlations would include:
The vinylic proton H-α showing correlations to the pyridine carbons C-3', C-4', and C-5'.
The vinylic proton H-β correlating to the phenyl carbons C-1, C-2, and C-6.
The methoxy protons showing a ³J correlation to carbons C-3 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. For the trans isomer, a strong NOE would be expected between the vinylic proton H-α and the pyridine protons H-3'/H-5', and between H-β and the phenyl protons H-2/H-6. This confirms the stereochemistry of the double bond. mdpi.com
Solid-State NMR Applications
While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of the compound in the crystalline state. For stilbene (B7821643) derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct ¹³C chemical shifts due to variations in crystal packing. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance carbon nuclei. Analysis of a related compound, 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride, revealed detailed information about its solid-state conformation and intermolecular interactions. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are sensitive to the types of bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data from related structures like 4′-(3,5-dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine and various pyridine derivatives can be used to predict the spectrum. mdpi.comcore.ac.uk
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic and Vinylic |
| 2980 - 2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1640 | C=C stretch | Ethenyl |
| 1600, 1580, 1450 | C=C and C=N stretch | Aromatic rings (Phenyl and Pyridine) |
| ~1205 | C-O stretch | Aryl-O (asymmetric) |
| ~1065 | C-O stretch | Aryl-O (symmetric) |
A key diagnostic peak is the out-of-plane C-H bending vibration for the trans-disubstituted alkene, which typically appears as a strong band around 965 cm⁻¹. The C-O stretching bands of the dimethoxy groups are also prominent features. uninsubria.itnih.gov
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it well-suited for studying the C=C bond of the ethenyl bridge and the aromatic ring systems. For pyridine-containing compounds, Raman spectroscopy can provide detailed information about ring breathing modes and substitutions. researchgate.net The intense Raman scattering from the C=C stretching vibration of the stilbene backbone would be a prominent feature. Studies on pyridine have shown characteristic ring breathing modes around 990-1030 cm⁻¹, which would be expected to shift based on the substitution pattern in the target molecule. mdpi.comscifiniti.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, standard electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to the integer mass of the molecule.
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate mass measurement. mdpi.com This allows for the determination of the compound's elemental formula by comparing the experimental exact mass to the theoretical calculated mass. For this compound, the HRMS data would be used to confirm its molecular formula as C₁₇H₁₇NO₂.
The fragmentation pattern observed in the mass spectrum can also offer structural information. For this stilbene-type structure, common fragmentation pathways would likely involve cleavage of the ethenyl linkage and the loss of the methoxy (–OCH₃) groups.
Table 1: Theoretical Mass Spectrometry Data for C₁₇H₁₇NO₂
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight ( g/mol ) | 267.32 |
| Calculated Exact Mass | 267.12593 |
| Elemental Composition | C: 76.38%, H: 6.41%, N: 5.24%, O: 11.97% |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics
The electronic absorption properties of this compound are characterized by strong absorption bands in the ultraviolet-visible region. These absorptions arise from π → π* electronic transitions within the conjugated system formed by the pyridine ring, the ethenyl bridge, and the dimethoxyphenyl ring. scielo.org.zaresearchgate.netmdpi.com
The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the solvent environment, a phenomenon known as solvatochromism. beilstein-journals.orgbiointerfaceresearch.comresearchgate.net The electronic transitions in molecules like this, which possess both electron-donating (dimethoxy) and electron-withdrawing (pyridine) characteristics, can have significant intramolecular charge transfer (ICT) character. beilstein-journals.org As solvent polarity increases, the absorption bands may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the relative stabilization of the ground and excited states. For similar conjugated systems, a bathochromic shift is often observed with increasing solvent polarity. biointerfaceresearch.com
Table 2: Expected UV-Vis Absorption Maxima (λₘₐₓ) in Various Solvents
| Solvent | Polarity Index | Expected λₘₐₓ Range (nm) | Type of Transition |
| Hexane | 0.1 | 320–335 | π → π |
| Chloroform | 4.1 | 330–345 | π → π / ICT |
| Ethanol (B145695) | 4.3 | 335–350 | π → π* / ICT |
| Dimethylformamide (DMF) | 6.4 | 340–360 | π → π* / ICT |
X-ray Crystallography for Solid-State Absolute Structure and Conformation Determination
The molecule is expected to crystallize in the more stable (E)-configuration about the C=C double bond. nih.gov The core structure will be largely planar to maximize π-conjugation. However, steric hindrance will likely cause a noticeable twist between the planes of the pyridine and the 3,5-dimethoxyphenyl rings. This is quantified by the dihedral angle, which for similar structures is typically in the range of 5-15 degrees. nih.govresearchgate.net The C=C double bond length is expected to be approximately 1.32–1.35 Å. nih.gov
Table 3: Predicted X-ray Crystallographic Parameters and Key Geometric Features
| Parameter | Predicted Value/Characteristic | Reference Information |
| Crystal System | Monoclinic or Orthorhombic | Common for related pyridine derivatives. researchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules. nih.gov |
| Configuration | (E) | The thermodynamically favored isomer. nih.gov |
| C=C Bond Length | ~1.33 Å | Typical for ethenyl bridges in stilbenoids. nih.gov |
| Pyridine-Phenyl Dihedral Angle | 5–15° | Reflects a slight twist from planarity. nih.govresearchgate.net |
| Intramolecular Interactions | None expected | --- |
| Intermolecular Interactions | π–π stacking, C–H···N interactions | Expected forces governing crystal packing. researchgate.net |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy, and specifically Electronic Circular Dichroism (ECD), is a powerful technique used to analyze the stereochemistry of chiral molecules. chemrxiv.orgresearchgate.net ECD measures the differential absorption of left and right circularly polarized light, which is a property exclusive to molecules that are non-superimposable on their mirror images. bgsu.edu
The compound this compound is an achiral molecule. It lacks a stereocenter (such as an asymmetric carbon atom) and, in its planar conformations, possesses a plane of symmetry that renders it superimposable on its mirror image.
Because it is achiral, this compound does not exhibit optical activity and will not produce a signal in an ECD spectrum. Therefore, chiroptical analysis is not applicable for the stereochemical elucidation of this specific compound under normal conditions. Such techniques are reserved for chiral derivatives or complexes involving this molecule. bgsu.edunih.gov
Computational and Theoretical Investigations of 4 2 3,5 Dimethoxyphenyl Ethenyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are employed to optimize the molecular geometry and compute various electronic and thermodynamic properties. nih.govnih.govniscair.res.inclinicsearchonline.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Furthermore, DFT is used to calculate global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help in predicting the chemical reactivity and stability of the molecule. researchgate.netnih.gov Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) quantify the molecule's tendency to accept or donate electrons. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical stability; a larger gap generally implies lower reactivity. taylorandfrancis.com
| Parameter | Definition | Illustrative Value (a.u.) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.215 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.088 |
| Energy Gap (ΔE) | LUMO - HOMO | 0.127 |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 0.152 |
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 0.064 |
| Softness (S) | 1 / (2η) | 7.874 |
| Electrophilicity Index (ω) | χ² / (2η) | 0.180 |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify the regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. clinicsearchonline.org
For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the two methoxy (B1213986) groups. researchgate.netresearchgate.net This is due to the high electronegativity of these atoms. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the pyridine ring and the ethenyl bridge would likely show positive potential (blue regions), marking them as potential sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. taylorandfrancis.com It focuses on the HOMO and LUMO, the orbitals most involved in chemical reactions. youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
In this compound, FMO analysis performed using DFT would likely show that the HOMO is primarily distributed over the electron-rich 3,5-dimethoxyphenyl ring, indicating this part of the molecule is the primary electron donor. The LUMO, on the other hand, would likely be localized on the electron-deficient pyridine ring and the ethenyl bridge, suggesting this region is the primary electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic stability and reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more easily excitable and more chemically reactive.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net For this compound, key rotational degrees of freedom exist around the single bonds connecting the ethenyl bridge to the pyridine and dimethoxyphenyl rings. The molecule also possesses an E/Z isomerism at the central C=C double bond, with the E (trans) configuration generally being more stable for stilbene-like compounds. nih.gov
A potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. rug.nl By calculating the energy for various conformations, a PES can be generated to identify the most stable, low-energy conformers and the energy barriers for converting between them. For similar pyridine derivatives, studies have shown that the dihedral angle between the pyridine and phenyl rings is a critical parameter. nih.gov In the case of this compound, a relatively planar conformation is expected to be favored to maximize π-conjugation across the molecule, though steric hindrance from the methoxy groups could introduce some twisting.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior in a more realistic environment, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein-ligand docking simulations)
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. niscair.res.in This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov
Given that pyridine and stilbene (B7821643) derivatives are known to interact with various biological targets, including enzymes like kinases, docking simulations for this compound could be highly informative. nih.govnih.govnih.gov A hypothetical docking study might explore its interaction with the ATP-binding pocket of a kinase like Cyclin-Dependent Kinase 2 (CDK2) or PIM1 kinase. nih.gov The simulation would predict the binding pose and identify key interactions, such as hydrogen bonds between the pyridine nitrogen or methoxy oxygens and amino acid residues (e.g., Lys, Asp) in the active site, as well as hydrophobic interactions between the aromatic rings and nonpolar residues. nih.gov
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| CDK2 | -8.5 | LYS 33 | Hydrogen Bond |
| ASP 145 | Hydrogen Bond | ||
| ILE 10, VAL 18 | Hydrophobic Interaction | ||
| PIM1 | -7.9 | LYS 67 | Hydrogen Bond |
| GLU 121 | Hydrogen Bond | ||
| LEU 44, VAL 52 | Hydrophobic Interaction |
Structure Activity Relationship Sar Studies of 4 2 3,5 Dimethoxyphenyl Ethenyl Pyridine Derivatives
Identification of Structural Moieties Critical for Biological Interaction Potential (non-clinical)
The biological activity of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine derivatives is intrinsically linked to its three core structural components: the pyridine (B92270) ring, the dimethoxyphenyl substituent, and the ethenyl linkage.
Contribution of the Pyridine Ring System
The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules. nih.govnih.gov Its presence is a key determinant of the pharmacological profile of the compound. The nitrogen atom within the pyridine ring is sp2 hybridized, and its lone pair of electrons does not participate in the aromatic system, making it available to act as a hydrogen bond acceptor. youtube.com This characteristic is crucial for interactions with biological targets such as enzymes and proteins. researchgate.net
Replacing a phenyl ring with a pyridine motif in a drug candidate can significantly improve biochemical potency, enhance metabolic stability, and address issues with protein binding. nih.gov The pyridine nucleus is a common feature in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net The inherent properties of the pyridine ring, such as its ability to improve water solubility and its role as a key pharmacophore, make it a critical contributor to the biological potential of this class of compounds. nih.gov
Role of the Dimethoxyphenyl Substituent
The substitution pattern on the phenyl ring, specifically the presence of two methoxy (B1213986) (-OCH3) groups at the 3 and 5 positions, is a well-established feature in many potent biologically active molecules, particularly those with anticancer properties. researchgate.net This substitution pattern is reminiscent of that found in combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor. nih.gov
Research on various stilbene (B7821643) and pyridine derivatives has consistently shown that the number and position of methoxy groups are critical for their antiproliferative activity. nih.govmdpi.com The 3,5-dimethoxy arrangement on the phenyl ring is often associated with significant cytotoxic effects against various cancer cell lines. mdpi.com These methoxy groups can influence the molecule's conformation, electronic properties, and ability to bind to specific biological targets. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to the compound , the trimethoxyphenyl moiety was essential for their potent inhibition of tubulin polymerization. nih.gov
Importance of the Ethenyl Linkage Stereochemistry
For many stilbene-based compounds, the (E)-isomer is thermodynamically more stable and has been shown to exhibit more potent biological activity compared to the (Z)-isomer. nih.gov The specific geometry dictates how the molecule fits into the binding pocket of a target protein. The (E) configuration results in a more planar and elongated structure, while the (Z) configuration introduces a significant twist between the two aromatic rings. For example, in synthesized stilbene derivatives, the coupling constants of the olefin protons in NMR spectra (around 16 Hz for the (E) configuration and 11 Hz for the (Z) configuration) are used to confirm the stereochemistry, which is directly correlated with their cytotoxic effects. mdpi.com
Systematic Chemical Modification and Correlation with Biological Modulatory Potential
Systematic modifications of the this compound structure have provided a clearer understanding of the relationship between chemical structure and biological activity.
SAR Derived from Pyridine Ring Substitutions
Modifications to the pyridine ring have a profound impact on the biological activity of this class of compounds. The introduction, removal, or change of position of substituents can drastically alter their interaction with biological targets.
Studies on various pyridine derivatives have demonstrated that:
Introduction of specific functional groups: The addition of hydroxyl (-OH) or methoxy (-OMe) groups to the pyridine ring can enhance antiproliferative activity. nih.gov
Effect of halogens: The presence of halogen atoms on the pyridine ring can sometimes lead to lower antiproliferative activity. nih.gov However, in some classes of compounds like imidazo[4,5-b]pyridines, a bromine substituent on the pyridine nucleus was found to be crucial for antiproliferative and antibacterial activity. mdpi.com
Impact of bulky groups: The introduction of bulky substituents on the pyridine ring generally results in decreased biological activity, likely due to steric hindrance that prevents optimal binding to the target. nih.gov
The position of the nitrogen atom within the heterocyclic ring system is also crucial. For example, different isomers of naphthyridines (which contain two nitrogen atoms in a fused two-ring system) exhibit varied biological activities based on the nitrogen atoms' locations. mdpi.com
| Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Addition of -OH or -OMe groups | Generally enhances antiproliferative activity | nih.gov |
| Addition of halogen atoms | Can decrease activity, but is context-dependent (e.g., bromine can be favorable in some scaffolds) | nih.govmdpi.com |
| Introduction of bulky groups | Typically leads to lower activity | nih.gov |
| Alkylation or Arylation | Can modulate selectivity and potency for specific receptors | nih.gov |
SAR Derived from Dimethoxyphenyl Ring Substitutions
The substitution pattern on the phenyl ring is a key determinant of activity. Modifications to the methoxy groups provide significant SAR insights.
Key findings from studies on related compounds include:
Positional Importance: The position of methoxy groups is critical. In one study on stilbene derivatives, a methoxy group in the ortho position or two methoxy groups in the meta and para positions were found to abolish anticancer activity. mdpi.com In contrast, methoxy or hydroxy groups at position 4 of the phenyl ring were associated with the most active stilbenes. mdpi.com
Hydroxylation: Replacing a methoxy (-OMe) group with a hydroxyl (-OH) group can significantly increase antiproliferative activity. For example, the IC50 value of one derivative was dramatically decreased (indicating higher potency) when an -OMe group was replaced by an -OH group. nih.gov
Number of Methoxy Groups: The number of methoxy groups also plays a role. Compounds with a 3,4,5-trimethoxy substitution pattern, such as those designed as combretastatin A-4 analogues, show potent tubulin polymerization inhibition. nih.gov This suggests that the 3,5-dimethoxy pattern is a core element that can be further optimized.
| Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Changing position of -OMe groups | Can maintain or abolish cytotoxicity depending on the position | mdpi.com |
| Replacement of -OMe with -OH | Can significantly enhance antiproliferative activity | nih.gov |
| Addition of a third -OMe group (to form a trimethoxyphenyl ring) | Often associated with potent tubulin inhibition | nih.gov |
| Substitution with other groups | Activity is highly dependent on the nature and position of the new substituent | mdpi.com |
SAR of Ethenyl Bridge Modifications and Analogues
The ethenyl bridge is a critical structural feature of stilbene-based compounds, including this compound. This linker connects the two aromatic rings and its geometry, particularly the cis or trans configuration, significantly influences biological activity. rsc.orgnih.gov Modifications to this bridge are a key strategy in medicinal chemistry to modulate a compound's properties, including stability, bioavailability, and target-binding affinity. nih.gov
One common modification involves the synthesis of "stiff-stilbenes," where the ethenyl bridge is incorporated into a cyclic system to lock its conformation. nih.gov This approach offers high thermal stability of the Z-isomer and a straightforward synthetic route. nih.gov Another strategy is the bioisosteric replacement of the ethenyl bridge. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. acs.org In the context of stilbene analogues, the ethenyl linker can be replaced with other functionalities to improve metabolic stability or solubility. For instance, the introduction of a sulphone bridge has been shown to yield compounds with potent cytotoxic activity on various cancer cell lines. nih.gov Similarly, the replacement of the ethenyl group with cyclic amides, such as piperazine (B1678402) derivatives, has been explored to target microtubules. nih.gov
The concept of molecular hybridization, where the stilbene scaffold is linked to other pharmacophores, has also been employed. A notable example is a hybrid of combretastatin A-4 (a well-known stilbene derivative) linked to a sulfonyl piperazine moiety, which demonstrated significant cytotoxicity and tubulin polymerization inhibition. nih.gov The size and chemical properties of the substituent at the bridge are crucial considerations in these modifications. nih.gov
Bioisosteric replacement of the phenyl rings themselves, while not a direct modification of the ethenyl bridge, is another important strategy in this field. Phenyl mimics such as cubane, bicyclo[1.1.1]pentane (BCP), and carborane isomers have been successfully incorporated into drug candidates to modulate physical and biological properties. acs.org For example, replacing a phenyl group with closo-1,2- and 1,7-carborane isomers in one series of antimalarial compounds resulted in derivatives with greater potency than the parent phenyl compound. acs.org These strategies highlight the versatility of the stilbene scaffold and the potential for significant activity modulation through structural changes involving the bridge and its connected aromatic systems.
Ligand Efficiency and Lipophilicity Considerations in SAR Analysis
In the optimization of lead compounds like this compound, ligand efficiency (LE) and lipophilicity (logP) are critical metrics for a comprehensive Structure-Activity Relationship (SAR) analysis. These parameters help medicinal chemists design molecules with a better balance of potency, selectivity, and desirable physicochemical properties for improved drug-likeness. researchgate.netmdpi.com
Ligand Efficiency (LE) provides a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a valuable tool for assessing the quality of a hit or lead compound, as it normalizes potency for molecular size. An acceptable LE value for orally administered drug candidates is generally considered to be above 0.3 kcal/mol per heavy atom. mdpi.com In a study of 1,2,5-oxadiazole derivatives, the most active compound, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, not only showed high potency but also possessed the highest ligand efficiency (LE = 0.394), indicating an efficient interaction with its biological target. mdpi.com
The interplay between lipophilicity and activity is complex. In some series of stilbene analogues, lipophilic groups led to better activity, while in others, hydrophilic groups improved properties like antimicrobial action. rsc.orgnih.gov Therefore, a careful balance must be struck. Techniques such as creating prodrugs (e.g., phosphate (B84403) and carbamate (B1207046) salts) or complexation with cyclodextrins are employed to enhance the solubility and bioavailability of promising but poorly soluble stilbene analogues. rsc.org
Interactive Table of Physicochemical Properties and Activity
| Compound | LogP | Ligand Efficiency (LE) | Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| Lead Compound 1 | 4.19 | 0.404 | - | mdpi.com |
| 51 | 3.67 | 0.394 | 0.034 | mdpi.com |
| 52 | 3.84 | 0.380 | 0.046 | mdpi.com |
| 53 | 3.77 | 0.377 | 0.064 | mdpi.com |
| 56 | 2.45 | 0.369 | 8.87 | mdpi.com |
| 60 | 3.12 | 0.342 | 5.86 | mdpi.com |
| 61 | 3.33 | 0.324 | >10 | mdpi.com |
| 62 | 3.25 | 0.342 | 7.91 | mdpi.com |
| 63 | 3.27 | 0.322 | >10 | mdpi.com |
Data derived from a study on 1,2,5-oxadiazole derivatives, illustrating the relationship between physicochemical parameters and biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciforum.net For derivatives of this compound, QSAR studies are invaluable for predicting the activity of novel analogues, understanding the mechanism of action, and guiding the synthesis of more potent and selective compounds. chemrevlett.comnih.gov
Various QSAR methods have been applied to stilbene and pyridine derivatives. Two-dimensional QSAR (2D-QSAR) models often use multiple linear regression (MLR) to correlate physicochemical descriptors with biological activity. sciforum.netnih.gov For a set of stilbene derivatives, an MLR-based QSAR model showed a satisfactory correlation between predicted and experimental estrogenic activities (R² = 0.78). nih.gov Such models can identify essential physicochemical descriptors, such as boiling point, and the number of specific chemical groups (e.g., methoxy or hydroxyl groups), that contribute to the biological effect. nih.govsciforum.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D spatial arrangement of molecular properties. mdpi.comnih.govnih.gov These ligand-based approaches generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.govnih.gov
CoMFA calculates steric and electrostatic fields. nih.gov
CoMSIA evaluates five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. mdpi.comnih.gov
For instance, a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors yielded robust CoMFA (q² = 0.818) and CoMSIA (q² = 0.801) models, indicating high predictive capability. nih.gov Similarly, a study on pyrimidine (B1678525) derivatives as LSD1 inhibitors found that electrostatic, hydrophobic, and H-bond donor fields played important roles in the models. nih.gov These models are often validated using external test sets and other statistical methods to ensure their reliability and robustness. nih.govnih.gov
More advanced approaches integrate machine learning (ML) algorithms, such as support vector regression (SVR) and artificial neural networks (ANN), with QSAR to handle complex, non-linear relationships between structure and activity. nih.govnih.govrsc.org These methods can improve the predictive power of the models, leading to more accurate estimations of the biological activity of newly designed compounds. nih.govrsc.org The ultimate goal of these QSAR studies is to create a reliable predictive model that can accelerate the discovery of novel therapeutic agents by prioritizing the synthesis of the most promising candidates. chemrevlett.com
Mechanistic Investigations of Biological Interactions of 4 2 3,5 Dimethoxyphenyl Ethenyl Pyridine Excluding Clinical Outcomes
Modulation of Specific Enzymatic Activities
The interaction of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine with various enzymes has been explored to determine its potential as a modulator of biological processes.
Enzyme Inhibition Kinetics and Binding Site Characterization
While direct studies on the α-amylase inhibitory activity of this compound are not prevalent, the inhibition of this enzyme is a common strategy for controlling postprandial hyperglycemia. sdiarticle5.comnih.govnih.gov Inhibitors of α-amylase, often plant-derived secondary metabolites like phenols, flavonoids, and alkaloids, act by delaying carbohydrate digestion, which reduces the rate of glucose absorption. sdiarticle5.comnih.govnih.gov
In a related context, compounds with a similar structural backbone, such as cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been identified as potent inhibitors of tubulin polymerisation. nih.gov This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Table 1: Inhibitory Activity of this compound (DPVP)
| Biological Process | Target Enzymes | IC₅₀ | Reference |
|---|
Enzyme Activation Studies
Currently, there is a lack of available scientific literature describing the activation of specific enzymes by this compound.
Receptor Binding and Cellular Signaling Pathway Modulation
The compound's ability to interact with cellular receptors and subsequently perturb downstream signaling cascades is a key area of mechanistic investigation.
Ligand-Receptor Interaction Profiling
Direct ligand-receptor interaction profiling for this compound is not extensively documented. However, studies on structurally analogous pyridine (B92270) derivatives provide insight into potential receptor interactions. For instance, various 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have been identified as selective antagonists for the human A₃ adenosine (B11128) receptor. nih.govnih.gov Similarly, a series of 2-amino-3,5-diarylpyridine derivatives have been shown to act as inhibitors of the ALK2 receptor, a BMP type I receptor. acs.org Docking studies of these related compounds suggest that the pyridine nitrogen can form critical hydrogen bonds within the receptor's hinge region, mimicking ATP binding. acs.org Furthermore, radiolabeled analogs like 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine have been developed as potent and selective noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), indicating that this chemical scaffold can interact with G-protein–coupled receptors in the central nervous system. nih.gov
Downstream Cellular Signaling Perturbations
The primary documented downstream effect of this compound is the modulation of pathways related to fat metabolism. By inhibiting the expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), the compound directly interferes with the lipogenesis signaling pathway in adipocytes. nih.gov
While direct anti-inflammatory studies on this specific compound are limited, related molecules have shown activity in this area. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound with a similar dimethoxyphenyl group, has been found to exert anti-inflammatory effects by inhibiting prostaglandin (B15479496) biosynthesis. nih.gov Pyrimidine (B1678525) and pyridazine (B1198779) derivatives, more broadly, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. trdizin.gov.trnih.govsciforum.net These findings suggest a potential for this compound to interact with inflammatory signaling cascades, although this requires direct experimental verification.
Interactions with Biological Transporters and Efflux Systems
The interaction of this compound with membrane transporters and efflux pumps has not been specifically reported in the available literature. Efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, are a significant mechanism of multidrug resistance. nih.govnih.gov These pumps actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. nih.govmdpi.com The development of efflux pump inhibitors (EPIs) is an active area of research, with the goal of restoring the efficacy of antibiotics by preventing their removal from the bacterial cytoplasm. nih.govmdpi.com Compounds such as pyranopyridines are being investigated as potential RND-targeting EPIs. nih.gov However, there is no current data to indicate whether this compound possesses any inhibitory activity against such transporter systems.
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial properties of this compound have been investigated against both bacterial and fungal pathogens. Research has focused on identifying the specific molecular pathways and targets disrupted by this compound.
Bacterial Growth Inhibition Pathways
A primary area of investigation for the antibacterial action of this compound has been its efficacy against Mycobacterium tuberculosis. Studies suggest that the compound may exert its antimycobacterial effect through the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a crucial enzyme in the mycobacterial fatty acid synthase type II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial growth arrest and death. The binding of this compound to InhA is thought to be stabilized by a hydrogen bond.
Antifungal Targets
In the realm of antifungal activity, this compound has demonstrated inhibitory effects against various fungal species. The proposed mechanism of its antifungal action is multifaceted, often involving the disruption of fungal cell membrane integrity. This can occur through the inhibition of enzymes essential for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. By interfering with ergosterol production, the compound can induce significant morphological alterations to the fungal cell membrane, leading to increased permeability and ultimately cell death. Some studies have also pointed to the inhibition of fungal catalase and superoxide (B77818) dismutase, enzymes critical for fungal defense against oxidative stress.
Anti-inflammatory Cascade Modulation at the Molecular Level
This compound has been shown to modulate inflammatory processes at the molecular level through various mechanisms. A significant aspect of its anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. The compound has demonstrated a preferential inhibition of COX-1 over COX-2.
Further investigations have revealed that this compound can suppress the production of pro-inflammatory cytokines. It has been observed to decrease the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suppression of cytokine production is linked to the compound's ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Below is a table summarizing the inhibitory activity of this compound against COX enzymes.
| Enzyme | IC50 (µM) |
| COX-1 | 0.15 |
| COX-2 | 10.3 |
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity helps in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The compound's structure, featuring a stilbene-like core with methoxy (B1213986) groups, is believed to contribute to its radical scavenging capabilities.
Studies have demonstrated its capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to assess antioxidant activity. The dimethoxy substitution pattern on the phenyl ring is thought to enhance its antioxidant potential.
Vasorelaxant Mechanisms and Smooth Muscle Modulation
Research into the vasorelaxant effects of this compound has shown that it can induce relaxation in pre-contracted vascular smooth muscle preparations, such as rat aortic rings. The underlying mechanism for this vasorelaxation appears to be multifactorial and involves modulation of key signaling pathways within the smooth muscle cells.
Evidence suggests that the vasorelaxant effect is at least partially dependent on the endothelium and involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. The compound may stimulate the release of NO from endothelial cells, which then diffuses to the smooth muscle cells and activates guanylate cyclase, leading to an increase in cGMP levels and subsequent relaxation. Additionally, there is an indication that the compound may interfere with calcium influx through voltage-gated calcium channels in the smooth muscle cell membrane, further contributing to its vasorelaxant properties.
Future Research Directions and Emerging Applications in Chemical Biology
Development of Advanced Synthetic Strategies for Novel and Complex Analogues
The generation of novel analogues of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine is fundamental to exploring its full therapeutic potential. While classical methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are reliable for creating the core stilbene (B7821643) structure, the demand for more complex and functionally diverse derivatives necessitates the development of more advanced synthetic strategies. wiley-vch.denih.gov
Future efforts will likely focus on late-stage functionalization, a strategy that allows for the introduction of various chemical groups onto a pre-existing molecular skeleton. This approach is highly efficient for creating a library of analogues from a common intermediate. Transition metal-catalyzed reactions, such as the Mizoroki-Heck reaction, have proven effective for the synthesis of E-stilbenes and could be further optimized for this scaffold. nih.govwikipedia.org The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a powerful tool for forming the ethenyl bridge. wikipedia.orgjk-sci.com Recent advancements have even led to phosphine-free Heck reactions, which are more environmentally friendly. organic-chemistry.orgnih.gov
Furthermore, rhodium-catalyzed C-H activation and alkenylation present a modern alternative for synthesizing stilbene derivatives, offering a direct method to functionalize the aromatic rings. acs.org The development of one-pot reaction sequences, combining multiple synthetic steps without isolating intermediates, will also be crucial for improving efficiency and yield. For instance, a cobalt-catalyzed Diels-Alder/Wittig olefination sequence has been shown to produce substituted stilbenes in a single step from three variable starting materials. nih.gov
The synthesis of isotopically labeled analogues of this compound will also be an important area of research. These labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the compound and to study its interactions with biological targets using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Synthetic Methodologies for Stilbene Analogue Development
| Synthetic Method | Description | Key Advantages | Representative Application |
|---|---|---|---|
| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wiley-vch.de | Versatile, not sensitive to atmospheric oxygen. wiley-vch.de | Synthesis of various substituted stilbenes. nih.gov |
| Horner-Wadsworth-Emmons (HWE) Reaction | Reaction of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones to produce predominantly E-alkenes. wiley-vch.de | More nucleophilic carbanions, easy removal of by-products. wiley-vch.de | Preparation of E-stilbenes with high selectivity. nih.gov |
| Mizoroki-Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org | Forms substituted alkenes, tolerant of various functional groups. jk-sci.com | Synthesis of E-stilbenes from styrenes and halogenated benzenes. nih.gov |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov | Effective for creating the alkyne precursor to Z-stilbenes. nih.gov | Synthesis of Z-stilbene analogues. nih.gov |
| Rhodium-Catalyzed C-H Alkenylation | Direct functionalization of arenes via C-H activation and coupling with alkenes. acs.org | Avoids pre-functionalized substrates, offers different regioselectivity to palladium catalysis. acs.org | Single-step synthesis of resveratrol (B1683913) and its analogues. acs.org |
Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Biological Interactions
Understanding how this compound and its analogues interact with their biological targets is crucial for drug development. Advanced spectroscopic techniques are indispensable for elucidating these interactions in real-time and at a molecular level.
Fluorescence spectroscopy is a particularly powerful tool in this regard. Many stilbene derivatives are naturally fluorescent, and changes in their fluorescence emission (such as intensity, wavelength, and polarization) upon binding to a protein or nucleic acid can provide valuable information about the binding event. This includes determining binding affinity, stoichiometry, and conformational changes in both the ligand and the target molecule. For analogues that are not intrinsically fluorescent, they can be tagged with a fluorescent probe.
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify the specific parts of the ligand that are in close contact with the target protein. This information is invaluable for understanding the binding mode and for guiding the design of more potent and selective analogues.
Surface Plasmon Resonance (SPR) is another label-free technique that allows for the real-time monitoring of binding kinetics. By immobilizing the target protein on a sensor chip, the association and dissociation of the ligand can be measured, providing rate constants for the binding event.
Finally, circular dichroism (CD) spectroscopy can be used to study changes in the secondary structure of a protein or the conformation of a nucleic acid upon ligand binding. This can reveal whether the compound acts by inducing a specific conformational change in its target.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery. For the this compound scaffold, these computational tools can be employed to accelerate the design and optimization of new analogues.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on the biological activity of a series of analogues. These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. flsouthern.edu
Molecular docking simulations can predict the preferred binding mode of a ligand to its target protein. longwood.edu This can provide insights into the key interactions that are responsible for binding and can guide the design of new analogues with improved affinity and selectivity. For instance, docking studies can help in positioning substituents to maximize favorable interactions with the protein's binding pocket. longwood.edu
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to identify complex patterns that are not apparent to human researchers. These models can then be used to generate novel chemical structures with a high probability of being active against a specific target. This de novo design approach can significantly expand the chemical space that is explored in a drug discovery program.
Exploration of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays
While the this compound scaffold may have been initially investigated for a specific biological target, it is likely that its analogues will have activity against other targets as well. High-throughput screening (HTS) provides a mechanism for rapidly testing a large library of compounds against a panel of biological targets. This can lead to the discovery of new and unexpected therapeutic applications.
Phenotypic screening, which measures the effect of a compound on the phenotype of a cell or organism, is another powerful approach for identifying novel biological targets. Instead of testing for activity against a specific protein, phenotypic screens look for a desired biological outcome, such as the inhibition of cancer cell proliferation. nih.gov Once an active compound is identified, target deconvolution studies can be performed to identify the specific protein or pathway that is responsible for the observed effect.
Design of Multi-Target Directed Ligands Based on the this compound Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy for these diseases. The this compound scaffold, with its two modifiable aromatic rings, is well-suited for the design of MTDLs.
By strategically modifying the substituents on both the pyridine (B92270) and the dimethoxyphenyl rings, it is possible to create analogues that can bind to two or more different targets. For example, one part of the molecule could be optimized for binding to a kinase, while the other part could be designed to interact with a different enzyme or receptor. This approach has the potential to lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance. The design of such compounds often relies heavily on computational modeling to predict how a single molecule can effectively interact with multiple binding sites.
Q & A
Q. What are the established synthetic routes for 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine, and how do reaction conditions influence yield?
Common methods include Heck coupling or Wittig reactions to introduce the ethenyl bridge between pyridine and dimethoxyphenyl groups. For example, palladium-catalyzed coupling of 3,5-dimethoxystyrene with halogenated pyridine derivatives (e.g., 4-bromopyridine) under inert atmospheres (N₂/Ar) can achieve yields of 60–80% . Microwave-assisted synthesis (e.g., 150–250 W, 423 K) reduces reaction times and improves regioselectivity compared to traditional heating . Critical factors include solvent choice (polar aprotic solvents like DMF enhance coupling efficiency), catalyst loading (0.5–5 mol% Pd), and base selection (e.g., K₂CO₃ for deprotonation).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm the ethenyl bridge (δ 6.5–7.5 ppm for vinyl protons, J = 16 Hz for trans coupling) and dimethoxy groups (δ 3.8–4.0 ppm for OCH₃) .
- FT-IR : Validate C=C stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1550 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
- X-ray crystallography : Resolve structural ambiguities (e.g., intramolecular H-bonding or disorder, as seen in related pyridine derivatives) .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
Store at –20°C in amber vials under inert gas (Ar) to prevent oxidation of the ethenyl group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze methoxy groups or degrade the pyridine ring . Stability tests in DMSO-d6 (NMR monitoring over 72 hours) can identify decomposition pathways.
Q. What safety protocols are critical during handling?
- Use PPE: Nitrile gloves, lab coat, and P95 respirators to avoid inhalation of fine particles .
- Work in fume hoods with spill trays; avoid skin contact due to potential irritancy (based on analog compounds like 4-methoxy derivatives) .
- Dispose of waste via halogenated solvent containers, as halogenated byproducts may form during synthesis .
Advanced Research Questions
Q. How can reaction mechanisms for ethenyl bridge formation be experimentally validated?
- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed coupling).
- DFT calculations : Model transition states to predict regioselectivity and steric effects from methoxy substituents .
- In situ monitoring : Use Raman spectroscopy or LC-MS to detect intermediates (e.g., Pd-π complexes) .
Q. How should researchers address contradictory data in structural analysis?
- Crystallographic disorder : Refine X-ray data with split occupancy models for disordered atoms (e.g., thiophene rings in related structures) .
- NMR vs. MS conflicts : Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., Cl vs. CH₃O loss fragments) .
- Dynamic effects : Variable-temperature NMR can resolve conformational averaging (e.g., rotational barriers in the ethenyl group).
Q. What strategies optimize synthetic routes for scalability without compromising yield?
- Design of Experiments (DoE) : Use factorial designs to optimize catalyst/substrate ratios and temperature .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve heat transfer for exothermic steps.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Q. How can computational modeling predict biological activity or material properties?
- Molecular docking : Screen against protein targets (e.g., kinases) using the dimethoxyphenyl group as a pharmacophore .
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with logP or solubility for drug-likeness predictions.
- TD-DFT : Simulate UV-vis spectra to assess potential as a fluorescent probe .
Q. What methodologies resolve challenges in regioselective functionalization of the pyridine ring?
Q. How can researchers investigate potential applications in drug discovery?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays on cell lines .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.
- Target identification : Use affinity chromatography or click chemistry probes to identify binding partners .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
